
2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine derivatives often involves palladium-catalyzed cyanation/reduction sequences, regioselective chlorination, and selective monodechlorination processes. For instance, the practical synthesis of related compounds, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, employs a palladium-catalyzed sequence for introducing aminomethyl moieties (Xin Wang et al., 2006).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds, such as 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, reveal insights into dihedral angles, torsion angles, and intramolecular hydrogen bonding, which play crucial roles in stabilizing the compound's conformation and determining its reactive properties (Xiao‐Juan Wang & Yun-long Feng, 2010).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives includes regioselective metalation, carboxylation, and functionalization at specific positions of the pyridine ring. The ability to selectively introduce functional groups at different positions significantly expands the utility and applicability of these compounds in various chemical reactions (Carla Bobbio & M. Schlosser, 2005).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline structure, are influenced by the specific substituents and functional groups present in the molecule. These properties are crucial for determining the compound's suitability for different applications, including its role in supramolecular chemistry and material science (J. Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid and related compounds, such as reactivity towards electrophiles and nucleophiles, stability under various conditions, and potential for forming derivatives, are central to their application in chemical synthesis and development of new materials. These properties are determined by the electron configuration of the pyridine ring and the nature of substituents (Gang Zhou et al., 2018).
科学的研究の応用
Aurora Kinase Inhibition for Cancer Treatment
Research has shown that compounds structurally related to 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid, particularly those inhibiting Aurora kinases, are potential candidates for cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. (ロバート ヘンリー,ジェームズ, 2006).
Esterification and Carboxylation Reactions
The reactivity of pyridine derivatives, similar to the subject compound, towards esterification and carboxylation reactions has been widely studied. Such reactions are fundamental in organic synthesis, contributing to the development of diverse organic compounds, including pharmaceuticals and agrochemicals. Examples include the preparation of esters of α-chloro-substituted alcohols and the selective functionalization of halopyridines to obtain various carboxylic acids. (U. Utebaev, E. M. Rokhlin, I. L. Knunyants, 1974); (F. Cottet et al., 2004).
Antibacterial Agents
Pyridonecarboxylic acids, structurally related to the mentioned compound, have been synthesized and evaluated for their antibacterial activity. These compounds show promise in the development of new antibacterial agents, highlighting the significance of pyridine derivatives in medicinal chemistry. (H. Egawa et al., 1984).
Metal-Organic Frameworks (MOFs)
Compounds with pyridine and carboxylic acid functionalities, akin to this compound, are utilized in constructing Metal-Organic Frameworks (MOFs). MOFs are promising materials for gas storage, separation, and catalysis due to their high porosity and tunable structures. The synthesis of MOFs using aromatic carboxylic acid ligands demonstrates the application of such compounds in advanced material science. (Xiankai Sun et al., 2021).
特性
IUPAC Name |
2-(4-chloro-3-fluoroanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUUGMNDOEHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

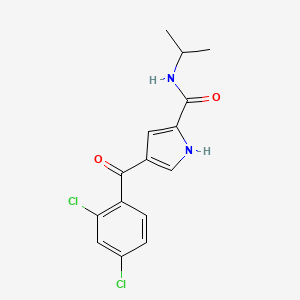
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
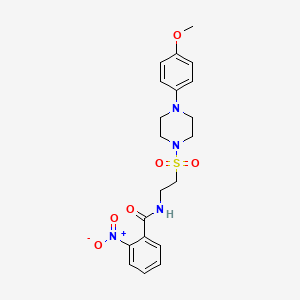
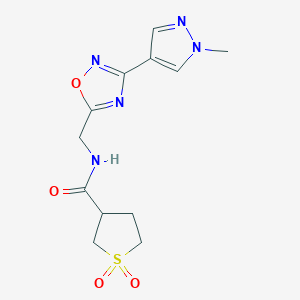

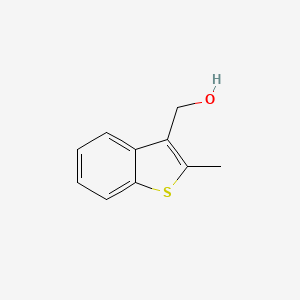
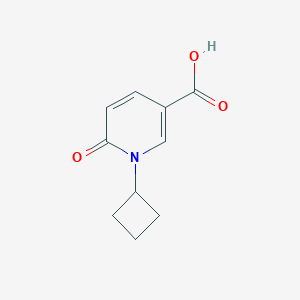
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
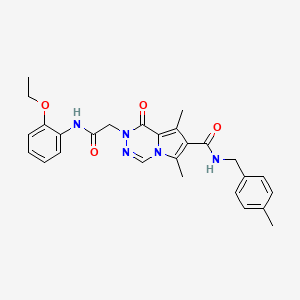
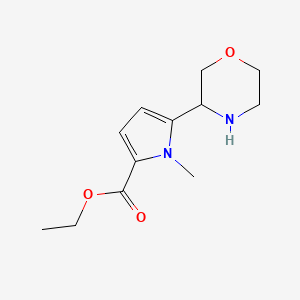
![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)